
1,1-Diamylbiguanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diamylbiguanide: is an organic compound with the molecular formula C12H27N5 . It is a derivative of biguanide, characterized by the presence of two amyl (pentyl) groups attached to the nitrogen atoms of the biguanide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diamylbiguanide can be synthesized through the reaction of guanidine hydrochloride with amylamine . The reaction typically involves dissolving guanidine hydrochloride in water, followed by the addition of amylamine. The mixture is then heated under reflux conditions to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade guanidine hydrochloride and amylamine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diamylbiguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or both amyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biguanides with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Diamylbiguanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antidiabetic agent, similar to other biguanides like metformin.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Mecanismo De Acción
The mechanism of action of 1,1-Diamylbiguanide involves its interaction with cellular components. It is believed to inhibit mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activation of AMP-activated protein kinase (AMPK) results in various downstream effects, including increased glucose uptake and fatty acid oxidation .
Comparación Con Compuestos Similares
Metformin: A well-known antidiabetic agent with a similar biguanide structure.
Phenformin: Another biguanide derivative, previously used as an antidiabetic agent but withdrawn due to toxicity.
Buformin: Similar to metformin, used in diabetes treatment but less commonly due to safety concerns.
Uniqueness: 1,1-Diamylbiguanide is unique due to its specific amyl substitutions, which may confer distinct chemical and biological properties compared to other biguanides.
Propiedades
Número CAS |
101491-41-2 |
|---|---|
Fórmula molecular |
C12H27N5 |
Peso molecular |
241.38 g/mol |
Nombre IUPAC |
3-(diaminomethylidene)-1,1-dipentylguanidine |
InChI |
InChI=1S/C12H27N5/c1-3-5-7-9-17(10-8-6-4-2)12(15)16-11(13)14/h3-10H2,1-2H3,(H5,13,14,15,16) |
Clave InChI |
ASLUEXWHMHPYQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C(=N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


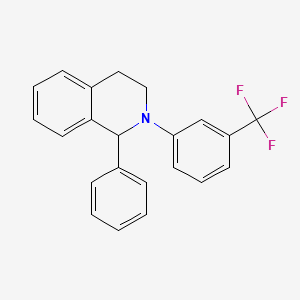
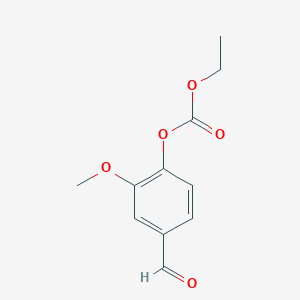
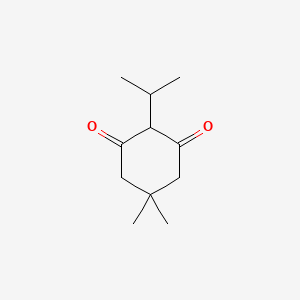
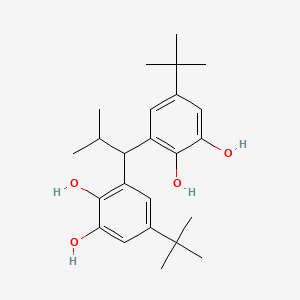

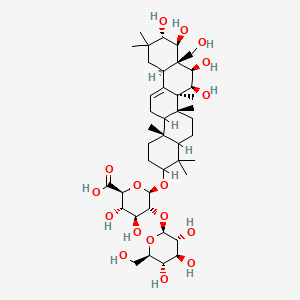
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
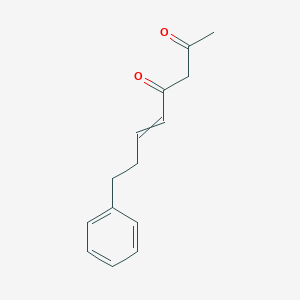
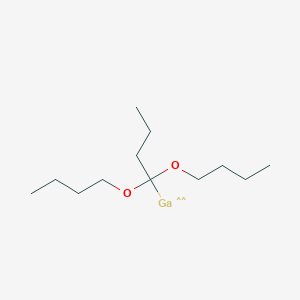
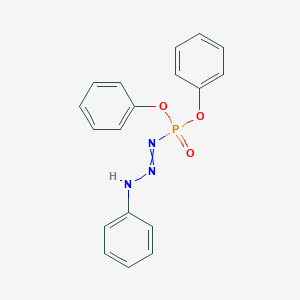
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)


